molecular formula C6H3F3IN B1323149 3-Iodo-5-(trifluoromethyl)pyridine CAS No. 1214333-22-8

3-Iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1323149
CAS No.: 1214333-22-8
M. Wt: 272.99 g/mol
InChI Key: FSVVTJSZBKCGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It features a pyridine ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-Iodo-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can form hydrogen bonds and halogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, apoptosis, and differentiation . Moreover, this compound has been reported to impact gene expression by binding to transcription factors and modifying their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active sites of enzymes, blocking substrate access and preventing catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . The compound’s ability to form halogen bonds with biomolecules also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation rates, and metabolic activity . These temporal effects are crucial for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant physiological changes. Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the iodination of 5-(trifluoromethyl)pyridine. The process can be summarized as follows:

    Starting Material: 5-(trifluoromethyl)pyridine.

    Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO), and elevated temperatures.

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).

Major Products

    Substitution Reactions: Products include 3-substituted-5-(trifluoromethyl)pyridines with various functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)pyridine has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

    Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a bromine atom instead of an iodine atom.

    3-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

3-Iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the highly electronegative trifluoromethyl group and the large, polarizable iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and unique interactions in biological systems.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVVTJSZBKCGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-Iodo-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-Iodo-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-Iodo-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-Iodo-5-(trifluoromethyl)pyridine
Reactant of Route 6
3-Iodo-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.